molecular formula C7H6ClNO2 B1302957 2-Chloro-6-methoxypyridine-4-carbaldehyde CAS No. 329794-31-2

2-Chloro-6-methoxypyridine-4-carbaldehyde

Cat. No.: B1302957
CAS No.: 329794-31-2
M. Wt: 171.58 g/mol
InChI Key: JGLUGWCEIUZBED-UHFFFAOYSA-N
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Description

Structural and Chemical Significance within Halogenated and Methoxylated Pyridine (B92270) Systems

The chemical behavior of 2-Chloro-6-methoxypyridine-4-carbaldehyde is a direct consequence of the interplay between its constituent parts: the pyridine ring, a halogen substituent, a methoxy (B1213986) group, and an aldehyde function. The pyridine ring itself is an aromatic heterocycle containing a nitrogen atom, which imparts distinct electronic properties compared to benzene. cymitquimica.com

The substituents at positions 2, 4, and 6 significantly modulate the reactivity of the pyridine core.

Chloro Group (Position 2): The chlorine atom acts as an electron-withdrawing group via induction, decreasing the electron density of the ring. This enhances the electrophilicity of the ring carbons and makes the chloro group susceptible to nucleophilic aromatic substitution, a key reaction for further derivatization.

Carbaldehyde Group (Position 4): The aldehyde functional group is strongly electrophilic, making it a prime site for nucleophilic addition and condensation reactions. cymitquimica.com It serves as a handle to extend the molecular structure, for instance, through the formation of imines, alcohols, or carbon-carbon bonds.

This specific substitution pattern results in a molecule with multiple reactive sites, allowing for selective chemical transformations. The presence of both halogen and methoxy groups is a common feature in many bioactive molecules and advanced materials, highlighting the compound's significance. researchgate.netnih.gov

Chemical and Physical Properties of this compound

Property Value
CAS Number 329794-31-2
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
Appearance Pale yellow to brown solid or liquid

| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758) |

The data in this table is compiled from sources. cymitquimica.comchemscene.com

Positioning in Contemporary Organic Synthesis: A Precursor for Advanced Chemical Architectures

In modern organic synthesis, this compound is valued as a versatile building block for constructing more elaborate molecules. cymitquimica.com Its utility stems from the ability to selectively manipulate its three functional groups, providing a strategic entry point to a wide range of chemical scaffolds. Researchers utilize this compound as a precursor to synthesize complex heterocyclic systems, which are foundational to many pharmaceutical and agrochemical products. cymitquimica.com

The aldehyde group is often the initial point of reaction. It can undergo various transformations, including:

Condensation Reactions: Reacting with amines to form Schiff bases or with active methylene (B1212753) compounds in Knoevenagel or similar condensations.

Reduction: Conversion to a primary alcohol (hydroxymethyl group), which can be further functionalized.

Oxidation: Conversion to a carboxylic acid, providing another key functional handle.

Wittig Reaction: Formation of a carbon-carbon double bond to introduce alkenyl groups.

Simultaneously or sequentially, the chloro group at the 2-position can be replaced through nucleophilic aromatic substitution reactions. This allows for the introduction of various functionalities, such as amino, alkoxy, or cyano groups, significantly diversifying the potential molecular architectures. This dual reactivity makes the compound a key intermediate in the synthesis of polysubstituted pyridines, which are often challenging to prepare through other methods. For example, similar chloro-aldehyde heterocyclic systems, like 2-chloroquinoline-3-carbaldehyde, are known to be precursors for fused heterocyclic systems such as pyrazolo[3,4-b]quinolines. nih.gov

Role as a Synthetic Intermediate

Reaction Type on Aldehyde Group Resulting Functional Group Potential Application
Condensation with Hydrazines Hydrazone Precursor to fused heterocycles
Reduction (e.g., with NaBH₄) Primary Alcohol Introduction of a flexible linker
Nucleophilic Addition (e.g., Grignard) Secondary Alcohol Creation of new stereocenters

Overview of Research Directions and Open Questions in Pyridine Chemistry Relevant to the Compound

The study and application of this compound are situated within broader trends in heterocyclic chemistry, particularly the ongoing quest for novel pyridine-containing compounds with specific functions. Pyridine scaffolds are a cornerstone of medicinal chemistry, appearing in a significant number of FDA-approved drugs for treating a wide range of diseases, including cancers and central nervous system disorders. rsc.org

Current research directions relevant to this compound include:

Development of Novel Synthetic Methodologies: There is continuous interest in discovering more efficient, selective, and sustainable methods to functionalize pyridine rings. Compounds like this compound serve as excellent model substrates for testing new catalytic systems or reaction conditions for transformations like C-H activation or cross-coupling reactions at other positions of the ring.

Late-Stage Functionalization (LSF): In drug discovery, LSF involves modifying complex, drug-like molecules at a late step in the synthesis to fine-tune their properties. unimi.it While this compound is a building block rather than a final product, the chemistries developed for its transformation can inform LSF strategies on more complex pyridine-containing pharmaceuticals. The predictable reactivity of its functional groups makes it a useful platform for exploring such modifications. unimi.it

Exploration of New Bioactive Scaffolds: A primary goal in medicinal chemistry is the creation of novel molecular architectures to address new biological targets. The use of this compound as a starting material allows synthetic chemists to systematically generate libraries of diverse pyridine derivatives. The biological activity of these new compounds can then be screened, potentially leading to the discovery of new therapeutic agents.

Open questions in the field that this compound could help address include: How can the regioselectivity of further substitutions on the pyridine ring be controlled? Can this precursor be used in multicomponent reactions to rapidly build molecular complexity? And what novel photophysical or material properties might emerge from polymers or macrocycles synthesized from this versatile building block? The continued exploration of the reactivity and applications of this compound is poised to provide valuable insights into these fundamental questions in pyridine chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7-3-5(4-10)2-6(8)9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLUGWCEIUZBED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376627
Record name 2-chloro-6-methoxypyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329794-31-2
Record name 2-chloro-6-methoxypyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro 6 Methoxypyridine 4 Carbaldehyde

De Novo Synthesis Strategies for the Pyridine (B92270) Nucleus Precursors

The initial challenge in the synthesis of the target molecule lies in the construction of the 2-chloro-6-methoxypyridine (B123196) backbone with a suitable functional group or precursor at the C-4 position.

The formation of the pyridine ring itself can be achieved through various cyclization strategies. While a direct de novo synthesis yielding the precise 2-chloro-6-methoxy substitution pattern is not commonly reported, multistep sequences starting from acyclic precursors are often employed. One plausible approach involves the synthesis of a 2,6-dichloropyridine (B45657) derivative, which can then be selectively methoxylated.

The synthesis of 2,6-dichloropyridine can be achieved by the direct chlorination of pyridine. wikipedia.orgijpcbs.com This reaction is typically carried out at high temperatures, and the resulting 2,6-dichloropyridine can serve as a versatile intermediate.

PrecursorReagentsConditionsProductReference
PyridineChlorineHigh Temperature2,6-Dichloropyridine wikipedia.org
2-Chloropyridine (B119429)Chlorine, Photoinitiation160-190 °C2,6-Dichloropyridine ijpcbs.com

Subsequent selective methoxylation at the 6-position can be achieved by nucleophilic aromatic substitution, taking advantage of the differential reactivity of the two chlorine atoms.

Once the 2-chloro-6-methoxypyridine nucleus is obtained, the next critical step is the introduction of a precursor to the carbaldehyde group at the C-4 position. This requires highly regioselective methods to avoid reactions at other positions of the pyridine ring.

Ruthenium-catalyzed direct hydroxymethylation of heteroaromatic compounds using paraformaldehyde presents a viable strategy for introducing a hydroxymethyl group at the C-4 position. nih.gov This method offers a direct C-H activation approach to install the necessary precursor for subsequent oxidation.

Another approach involves the regioselective methylation of the pyridine ring. While challenging, certain catalytic systems can direct the methylation to the C-4 position, providing a 4-methyl-2-chloro-6-methoxypyridine intermediate.

Approaches to Introduce the Carbaldehyde Moiety

With a suitable precursor in place at the C-4 position of the 2-chloro-6-methoxypyridine ring, the final stage of the synthesis involves the introduction of the carbaldehyde functionality.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgijpcbs.comchemistrysteps.comorganic-chemistry.org The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com

The mechanism involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which then attacks the electron-rich pyridine ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. wikipedia.orgchemistrysteps.com For the Vilsmeier-Haack reaction to be effective on the 2-chloro-6-methoxypyridine substrate, the methoxy (B1213986) group at the C-6 position provides the necessary electron-donating character to activate the ring towards electrophilic substitution, directing the formylation to the C-4 position.

A modified Vilsmeier-Haack strategy has been successfully employed to construct 2-chloro-3-formylpyridoporphyrins from 2-acetamido-meso-tetraarylporphyrins, demonstrating the utility of this reaction in complex heterocyclic systems. thieme-connect.de

A common and effective strategy for the synthesis of pyridine-4-carbaldehydes involves the oxidation of a pre-installed methyl or hydroxymethyl group at the C-4 position.

If a 4-methyl-2-chloro-6-methoxypyridine precursor is synthesized, it can be oxidized to the corresponding carbaldehyde. Various oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and reaction conditions.

Alternatively, if a 4-hydroxymethyl group is introduced, as described in section 2.1.2, it can be readily oxidized to the aldehyde. A variety of mild oxidizing agents are available for this purpose, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), which are known to selectively oxidize primary alcohols to aldehydes without over-oxidation to the carboxylic acid.

PrecursorOxidizing AgentProduct
4-Methyl-2-chloro-6-methoxypyridineVarious2-Chloro-6-methoxypyridine-4-carbaldehyde
(2-Chloro-6-methoxypyridin-4-yl)methanol (B60912)MnO₂, PCC, etc.This compound

Another synthetic route involves the modification of a different functional group at the C-4 position. A notable example is the conversion of a 4-cyanopyridine (B195900) derivative to the corresponding 4-carbaldehyde.

This transformation can be achieved through reductive methods. For instance, the Stephen aldehyde synthesis involves the reduction of the nitrile to an imine using stannous chloride and hydrochloric acid, followed by hydrolysis to the aldehyde. google.com This method provides a direct conversion of a cyano group to a formyl group.

Furthermore, biocatalytic methods have been developed for the conversion of 4-cyanopyridine to isonicotinic acid, which could potentially be adapted or followed by a reduction step to yield the desired aldehyde. researchgate.net

PrecursorReagents/MethodProductReference
2-Chloro-6-methoxy-4-cyanopyridine1. SnCl₂/HCl; 2. H₂OThis compound google.com

Introduction and Manipulation of Chloro and Methoxy Substituents

The introduction of the chloro and methoxy groups at the C-2 and C-6 positions of the pyridine ring, respectively, is a critical phase in the synthesis of the target molecule. These substitutions significantly influence the electronic properties and reactivity of the pyridine core, paving the way for subsequent functionalization.

Direct chlorination of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. cymitquimica.com Consequently, harsh reaction conditions are often required, which can lead to a lack of selectivity and the formation of multiple chlorinated isomers.

A common strategy to achieve regioselective chlorination at the C-2 position involves the use of pyridine-N-oxides. The N-oxide functionality activates the pyridine ring towards electrophilic attack, particularly at the C-2 and C-6 positions. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), can selectively introduce a chlorine atom at the desired position.

Alternatively, directed ortho-metalation can be employed. This technique utilizes a directing group to guide a metalating agent, typically an organolithium reagent, to the adjacent position for deprotonation. The resulting organometallic intermediate can then be quenched with an electrophilic chlorine source, such as hexachloroethane (B51795) (C₂Cl₆), to install the chlorine atom at the C-2 position.

Another approach involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring. For instance, starting with a pyridine derivative bearing a good leaving group at the C-2 position, such as a nitro or sulfonate group, treatment with a chloride source can lead to the desired 2-chloropyridine derivative.

Reagent/MethodDescriptionKey Considerations
Pyridine-N-oxide with POCl₃/SO₂Cl₂ Activation of the pyridine ring followed by chlorination.Good for selective C-2 chlorination.
Directed ortho-Metalation Use of a directing group to achieve regioselective metalation and subsequent chlorination.Requires a suitable directing group on the pyridine ring.
Nucleophilic Aromatic Substitution (SNAr) Displacement of a leaving group at the C-2 position with a chloride ion.Requires a suitable leaving group and an activated pyridine ring.

The introduction of a methoxy group at the C-6 position of a 2-chloropyridine scaffold is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the chloro substituent at the C-2 position facilitate nucleophilic attack at the C-6 position.

A common and effective method involves the reaction of a 2,6-dihalopyridine, such as 2,6-dichloropyridine, with sodium methoxide (B1231860) (NaOMe) in a suitable solvent like methanol (B129727) or dimethylformamide (DMF). The methoxide ion acts as a potent nucleophile, displacing one of the chloro groups to form the 2-chloro-6-methoxypyridine intermediate. The reaction conditions, including temperature and reaction time, can be controlled to favor monosubstitution over disubstitution.

The choice of solvent can play a significant role in the reaction's efficiency. Polar aprotic solvents are often preferred as they can solvate the cation of the methoxide salt, thereby increasing the nucleophilicity of the methoxide anion.

ReagentSubstrateDescription
Sodium Methoxide (NaOMe) 2,6-DichloropyridineNucleophilic displacement of a chlorine atom to introduce a methoxy group.
Potassium Methoxide (KOMe) 2,6-DichloropyridineSimilar to sodium methoxide, offers an alternative alkali metal alkoxide.

Total Synthesis Considerations and Yield Optimization

A plausible total synthesis of this compound would likely commence with a readily available starting material such as 2,6-dichloropyridine. A potential synthetic route is outlined below:

Selective Methoxylation: The first step would involve the selective nucleophilic substitution of one of the chlorine atoms in 2,6-dichloropyridine with a methoxy group. This can be achieved by carefully controlling the stoichiometry of sodium methoxide and the reaction conditions to favor the formation of 2-chloro-6-methoxypyridine.

Formylation: The subsequent introduction of the carbaldehyde group at the C-4 position can be accomplished through a formylation reaction. The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. cymitquimica.com This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride and a formamide (B127407) such as N,N-dimethylformamide (DMF). The electron-donating methoxy group at the C-6 position would activate the pyridine ring towards electrophilic attack by the Vilsmeier reagent, directing the formylation to the C-4 position.

Yield Optimization:

Optimizing the yield for each step is crucial for an efficient total synthesis. Key parameters to consider for optimization include:

Reaction Temperature: Fine-tuning the temperature for both the methoxylation and formylation steps can significantly impact reaction rates and selectivity, minimizing the formation of byproducts.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) can help determine the optimal reaction time to maximize product formation and prevent degradation.

Stoichiometry of Reagents: Precise control over the molar ratios of the reactants, especially the nucleophile in the methoxylation step and the Vilsmeier reagent in the formylation step, is critical to avoid side reactions such as disubstitution or over-formylation.

Solvent Choice: The selection of an appropriate solvent can influence the solubility of reagents and intermediates, as well as the reaction kinetics and selectivity.

A systematic approach to optimizing these parameters, potentially using design of experiment (DoE) methodologies, can lead to a robust and high-yielding synthesis of this compound.

Reactivity and Chemical Transformations of 2 Chloro 6 Methoxypyridine 4 Carbaldehyde

Reactions at the Carbaldehyde Functional Group

The aldehyde group is a primary site for a multitude of chemical reactions, including nucleophilic additions and redox transformations.

Condensation Reactions with Nucleophiles (e.g., amines, hydrazines)

The electrophilic carbon atom of the carbaldehyde group readily undergoes condensation reactions with various nucleophiles. For instance, primary amines react to form Schiff bases (imines), and hydrazines yield hydrazones. These reactions typically proceed by the initial nucleophilic attack of the amine or hydrazine (B178648) on the carbonyl carbon, followed by the elimination of a water molecule.

These condensation reactions are fundamental in the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. The general reaction schemes are as follows:

Formation of a Schiff Base:

2-Chloro-6-methoxypyridine-4-carbaldehyde + R-NH₂ → N-((2-chloro-6-methoxypyridin-4-yl)methylene)alkan-1-amine + H₂O

Formation of a Hydrazone:

this compound + R-NHNH₂ → 1-((2-chloro-6-methoxypyridin-4-yl)methylene)-2-substituted-hydrazine + H₂O

The specific reaction conditions, such as solvent and temperature, can be optimized to achieve high yields of the desired products.

Oxidation to Carboxylic Acid Derivatives (e.g., 2-chloro-6-methoxypyridine-4-carboxylic acid)

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 2-chloro-6-methoxypyridine-4-carboxylic acid. achemblock.commdpi.com This transformation is a key step in the synthesis of various pharmaceutical intermediates and other fine chemicals.

Several oxidizing agents can be employed for this purpose. Common reagents include potassium permanganate (B83412) (KMnO₄) under basic or neutral conditions and Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid). adichemistry.comwikipedia.orgorganic-chemistry.orgyoutube.comresearchgate.netresearchgate.netyoutube.com The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. For instance, potassium permanganate is a powerful oxidizing agent that can also oxidize other substituents if not used under controlled conditions. researchgate.netresearchgate.netyoutube.com Jones oxidation is typically rapid and high-yielding but is conducted under strongly acidic conditions, which might not be suitable for acid-sensitive substrates. adichemistry.comwikipedia.orgorganic-chemistry.orgyoutube.com

Oxidizing AgentTypical ConditionsProduct
Potassium Permanganate (KMnO₄)Aqueous, basic or neutral2-chloro-6-methoxypyridine-4-carboxylic acid
Jones Reagent (CrO₃, H₂SO₄, acetone)Acetone, 0°C to room temperature2-chloro-6-methoxypyridine-4-carboxylic acid

Reduction to Alcohol Derivatives

The carbaldehyde group can be selectively reduced to a primary alcohol, (2-chloro-6-methoxypyridin-4-yl)methanol (B60912), using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its mildness and high chemoselectivity for aldehydes and ketones. ugm.ac.idmdma.chsci-hub.sesapub.org The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

The general reaction is as follows:

this compound --(NaBH₄, CH₃OH)--> (2-chloro-6-methoxypyridin-4-yl)methanol

This reduction provides a straightforward route to the corresponding pyridylmethanol derivative, which can serve as a precursor for further functionalization.

Reducing AgentTypical ConditionsProduct
Sodium Borohydride (NaBH₄)Methanol or Ethanol, room temperature(2-chloro-6-methoxypyridin-4-yl)methanol

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

The aldehyde functionality of this compound is a suitable substrate for olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, to form alkenes. nrochemistry.comwikipedia.orgalfa-chemistry.comorganic-chemistry.orgmasterorganicchemistry.comwikipedia.orgorganic-chemistry.orgresearchgate.net

In the Wittig reaction , the aldehyde reacts with a phosphorus ylide (a Wittig reagent) to yield an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. nrochemistry.comwikipedia.orgalfa-chemistry.comorganic-chemistry.orgresearchgate.net This reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The water-soluble phosphate (B84403) byproduct of the HWE reaction is easily removed, simplifying the purification process. alfa-chemistry.com

These olefination reactions provide a powerful tool for carbon-carbon bond formation and the synthesis of various vinylpyridine derivatives. For example, the reaction with triethyl phosphonoacetate would yield ethyl 3-(2-chloro-6-methoxypyridin-4-yl)acrylate.

Transformations Involving the Pyridine (B92270) Ring Substituents

The chloro and methoxy (B1213986) groups attached to the pyridine ring also influence the molecule's reactivity, particularly in nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic aromatic substitution (SNAr), especially when substituted with good leaving groups like chlorine. The chloro substituent at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. Nucleophilic attack is favored at the positions ortho and para to the nitrogen atom. youtube.com

A wide range of nucleophiles can displace the chloride ion, including amines, alkoxides, and thiolates. youtube.comresearchgate.netnih.govnih.govresearchgate.netthieme-connect.de For example, reaction with an amine would lead to the corresponding 2-amino-6-methoxypyridine (B105723) derivative. Similarly, reaction with sodium methoxide (B1231860) would result in the formation of a 2,6-dimethoxypyridine (B38085) derivative.

The general mechanism for the SNAr reaction involves the addition of the nucleophile to the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate (a Meisenheimer-like complex), followed by the elimination of the chloride ion to restore the aromaticity of the ring. nih.gov

NucleophileProduct
R-NH₂ (Amine)2-(Alkylamino)-6-methoxypyridine-4-carbaldehyde
R-O⁻ (Alkoxide)2-Alkoxy-6-methoxypyridine-4-carbaldehyde
R-S⁻ (Thiolate)2-(Alkylthio)-6-methoxypyridine-4-carbaldehyde

These SNAr reactions significantly enhance the synthetic utility of this compound, allowing for the introduction of diverse functionalities onto the pyridine core.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) at the Chloro Position

The chloro group at the C2 position of the pyridine ring is a prime site for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. While specific documented examples for this compound are not prevalent in readily available literature, the reactivity of similar 2-chloropyridine (B119429) systems is well-established, allowing for a confident extrapolation of its expected behavior in these named reactions. sigmaaldrich.comnih.govnih.gov Such transformations are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. nih.gov

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl or vinyl-aryl structures by coupling the chloropyridine with an organoboron reagent, typically a boronic acid or ester. chemicalbook.com The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the product. chemicalbook.com For an electron-deficient substrate like a 2-chloropyridine, catalysts based on bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the challenging oxidative addition step. nih.gov

Heck Reaction: The Heck reaction facilitates the substitution of the chloro group with an alkene, forming a new substituted alkene. researchgate.netnih.gov The process involves the reaction of the chloropyridine with an alkene in the presence of a palladium catalyst and a base. researchgate.net The choice of catalyst, ligands, and base is crucial for achieving high yields and stereoselectivity. nih.govacs.org

Sonogashira Coupling: To introduce an alkyne moiety at the C2 position, the Sonogashira coupling is the method of choice. This reaction couples the chloropyridine with a terminal alkyne, typically utilizing a dual catalyst system of palladium and a copper(I) co-catalyst in the presence of an amine base. researchgate.netclockss.org This reaction is conducted under mild conditions and is tolerant of a wide array of functional groups, making it highly valuable in synthesis. researchgate.net

The general conditions for these cross-coupling reactions as they would apply to this compound are summarized in the interactive table below.

Filter by Reaction Type:

Reaction TypeCoupling PartnerTypical Palladium CatalystTypical LigandTypical BaseTypical Solvent
Suzuki-MiyauraAr-B(OH)₂ or Ar-B(OR)₂Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, PPh₃K₂CO₃, K₃PO₄, Cs₂CO₃Dioxane, Toluene, DMF
HeckAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂P(o-tolyl)₃, PPh₃Et₃N, K₂CO₃DMF, Acetonitrile
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, Pd(PPh₃)₄(PPh₃) with CuI co-catalystEt₃N, DiisopropylamineTHF, DMF

Modifications of the Methoxy Group

The methoxy group at the C6 position can be chemically altered, most commonly via demethylation to unmask the corresponding hydroxypyridine. This transformation is significant as it can modulate the biological activity and solubility of the molecule. While specific studies on this compound are scarce, research on related methoxypyridines has shown that chemoselective demethylation can be achieved. For instance, treatment of 4-methoxypyridine (B45360) with L-selectride in refluxing THF has been shown to afford the corresponding 4-hydroxypyridine (B47283) in good yield, demonstrating a method that is selective for the pyridine methoxy group over a phenyl methoxy group (anisole). elsevierpure.com This suggests a similar approach could be viable for the target compound, provided the aldehyde and chloro functionalities are stable under the reductive conditions.

Reactions Modifying the Pyridine Ring System

Electrophilic Aromatic Substitution

The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution (EAS) than benzene. masterorganicchemistry.com However, the substituents on this compound significantly influence the regioselectivity of such reactions. The methoxy group is a strong activating, ortho, para-directing group, while the chloro group is deactivating but also ortho, para-directing. The pyridine nitrogen and the carbaldehyde are strongly deactivating.

In a closely related substrate, 2-chloro-6-methoxypyridine (B123196), nitration with a mixture of fuming nitric acid and sulfuric acid occurs at the C3 position. google.com This outcome is driven by the powerful directing effect of the C6-methoxy group to its ortho position (C5) and para position (C3). The C3 position is electronically favored for electrophilic attack. Given the additional deactivating effect of the carbaldehyde group at C4 in the target molecule, electrophilic substitution would be even more challenging but is still expected to occur preferentially at the C3 or C5 positions, if at all.

ReagentsSubstrateProduct PositionReference
Fuming HNO₃ / H₂SO₄2-Chloro-6-methoxypyridine3-Nitro google.com

Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. clockss.org In pyridines, lithiation can be directed by existing substituents. For simple 2-chloropyridine, the site of lithiation is highly dependent on the base used. Strong, sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) tend to deprotonate at the C3 position, ortho to the chloro group. researchgate.netnih.gov In contrast, superbasic mixtures like n-BuLi-LiDMAE (lithium 2-dimethylaminoethoxide) have been shown to cause an unusual deprotonation at the C6 position. researchgate.netnih.gov

For this compound, the methoxy group at C6 and the chloro group at C2 are both potential directing groups. Based on studies of 2-chloro- and 2-methoxypyridines, deprotonation is most likely to occur at either the C3 or C5 position. acs.orgresearchgate.net The C3 position is adjacent to the chloro director, while the C5 position is adjacent to the methoxy director. The precise outcome would depend on the specific lithium base and reaction conditions employed, with the resulting organolithium intermediate being quenchable with various electrophiles (e.g., D₂O, I₂, aldehydes) to install a new functional group.

Filter by Substrate:

SubstrateLithiating AgentPosition of LithiationReference
2-ChloropyridineLDA / LTMPC3 clockss.orgresearchgate.net
2-Chloropyridinen-BuLi-LiDMAEC6 nih.gov
2-MethoxypyridineLDA / LTMPC3 researchgate.netnih.gov

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Conformation

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone in the characterization of molecular structures. By probing the vibrational modes of chemical bonds, both FT-IR and FT-Raman spectroscopy offer complementary information essential for the identification of functional groups and elucidation of the molecular skeleton. For 2-Chloro-6-methoxypyridine-4-carbaldehyde, the analysis focuses on the characteristic vibrations of the substituted pyridine (B92270) ring, the methoxy (B1213986) group, the chloro substituent, and the carbaldehyde functional group.

While a complete experimental spectrum for the title compound is not widely published, a comprehensive analysis can be performed by referencing the detailed vibrational studies of the closely related compound, 2-Chloro-6-methoxypyridine (B123196), and established characteristic frequencies for aromatic aldehydes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

The key characteristic FT-IR frequencies for this compound are predicted based on analogous compounds and standard group frequency charts. The aldehyde group presents the most distinctive signals. A strong C=O stretching vibration is expected in the range of 1700-1715 cm⁻¹, typical for aromatic aldehydes. vscht.cz Furthermore, a pair of weak to medium bands corresponding to the C-H stretching of the aldehyde proton (Fermi resonance) is anticipated around 2850 cm⁻¹ and 2750 cm⁻¹. vscht.cz

The vibrations of the substituted pyridine ring are also prominent. The C-H stretching modes of the aromatic ring protons typically appear above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. The presence of the chloro and methoxy substituents influences the positions of these bands. For instance, the C-Cl stretching vibration is expected to be observed in the lower frequency region, typically between 600-800 cm⁻¹. The methoxy group should exhibit a characteristic C-O stretching band around 1250 cm⁻¹ and C-H stretching of the methyl group just below 3000 cm⁻¹.

Vibrational ModeExpected Frequency Range (cm⁻¹)IntensityAssignment
Aromatic C-H Stretch3100 - 3000Medium-WeakPyridine Ring C-H
Aliphatic C-H Stretch2980 - 2850MediumMethoxy Group (CH₃)
Aldehyde C-H Stretch~2850 and ~2750Weak-Medium-CHO Group
Carbonyl C=O Stretch1715 - 1700StrongAldehyde C=O
Aromatic Ring Stretch (C=C, C=N)1600 - 1400Medium-StrongPyridine Ring Vibrations
Methoxy C-O Stretch~1250StrongAr-O-CH₃ Stretch
C-Cl Stretch800 - 600Medium-StrongPyridine Ring C-Cl
Table 1. Predicted Characteristic FT-IR Group Frequencies for this compound.

FT-Raman spectroscopy serves as a valuable complement to FT-IR. It relies on the inelastic scattering of monochromatic laser light. Vibrational modes that involve a change in polarizability are Raman active. For molecules with a center of symmetry, FT-IR and FT-Raman follow the rule of mutual exclusion. Although the title compound lacks such symmetry, Raman spectroscopy often provides clearer signals for non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the symmetric vibrations of the pyridine ring are expected to be particularly intense. A strong ring "breathing" mode, a characteristic feature for substituted pyridines, is anticipated around 1000 cm⁻¹. researchgate.net The C=O stretch of the aldehyde is also Raman active, though typically weaker than in the IR spectrum. The C-Cl and C-Symmetric stretching modes of the substituents will also be observable. The symmetric C-H stretch of the methoxy group is another expected feature.

Vibrational ModeExpected Frequency Range (cm⁻¹)IntensityAssignment
Aromatic C-H Stretch3100 - 3000StrongPyridine Ring C-H
Carbonyl C=O Stretch1715 - 1700Weak-MediumAldehyde C=O
Aromatic Ring Stretch (C=C, C=N)1600 - 1400StrongPyridine Ring Vibrations
Pyridine Ring Breathing~1000Very StrongSymmetric Ring Vibration
C-Cl Stretch800 - 600StrongPyridine Ring C-Cl
Table 2. Predicted Characteristic FT-Raman Frequencies for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to map out the entire molecular structure.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to be relatively simple and highly informative.

The spectrum should display four distinct signals:

Aldehyde Proton (-CHO): This proton is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group. It is expected to appear as a sharp singlet far downfield, typically in the range of 9.9-10.1 ppm. chemicalbook.com

Pyridine Ring Protons (H-3, H-5): The two protons on the pyridine ring are in different chemical environments. Due to the symmetrical placement of the chloro and methoxy groups, these protons (at positions 3 and 5) will appear as two distinct signals. They are expected to resonate in the aromatic region (7.0-8.0 ppm). They will likely appear as singlets or very narrowly split doublets (long-range coupling).

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are shielded by the oxygen atom. They will appear as a sharp singlet, typically around 4.0 ppm. chemicalbook.com

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (H-C=O)9.9 - 10.1Singlet (s)1H
Pyridine Ring (H-3 or H-5)7.5 - 7.8Singlet (s)1H
Pyridine Ring (H-5 or H-3)7.1 - 7.4Singlet (s)1H
Methoxy (-OCH₃)~4.0Singlet (s)3H
Table 3. Predicted ¹H NMR Spectral Data for this compound (in CDCl₃).

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, seven distinct signals are expected.

Aldehyde Carbonyl Carbon (C=O): This carbon is the most deshielded and will appear furthest downfield, typically in the range of 190-195 ppm. researchgate.net

Pyridine Ring Carbons: The five carbons of the pyridine ring will have distinct chemical shifts. The carbons bearing the chloro (C-2) and methoxy (C-6) groups will be significantly affected, appearing around 150-165 ppm. The carbon attached to the aldehyde (C-4) will also be downfield, while the C-3 and C-5 carbons will appear at higher field strengths within the aromatic region (110-140 ppm).

Methoxy Carbon (-OCH₃): This carbon is shielded and will appear upfield, typically around 55 ppm.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde (C =O)190 - 195
Pyridine Ring (C-6-OCH₃)162 - 166
Pyridine Ring (C-2-Cl)150 - 154
Pyridine Ring (C-4-CHO)140 - 145
Pyridine Ring (C-3 or C-5)115 - 120
Pyridine Ring (C-5 or C-3)110 - 114
Methoxy (-OC H₃)54 - 58
Table 4. Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃).

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously confirming the molecular structure by establishing correlations between nuclei. acs.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this molecule, COSY would be of limited use due to the lack of proton-proton coupling between the isolated spin systems (the two ring protons, the aldehyde proton, and the methoxy protons are not on adjacent atoms).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the proton signals to their corresponding carbon signals in the ¹³C spectrum. For instance, it would show a correlation between the methoxy proton signal (~4.0 ppm) and the methoxy carbon signal (~55 ppm).

A correlation from the aldehyde proton (~10.0 ppm) to the C-4 carbon and the C-3/C-5 carbons, confirming the position of the aldehyde group.

Correlations from the methoxy protons (~4.0 ppm) to the C-6 carbon, confirming the position of the methoxy group.

Correlations from the ring protons (H-3 and H-5) to their adjacent and next-nearest neighbor carbons, confirming the substitution pattern on the ring.

Together, these 2D NMR experiments would provide irrefutable evidence for the proposed structure, leaving no ambiguity in the assignment of atoms and functional groups.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides valuable insights into the electronic structure and transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation Effects

The electronic absorption spectrum of this compound is expected to exhibit characteristic bands arising from π-π* and n-π* transitions. The pyridine ring, being an aromatic system, possesses π orbitals that can engage in transitions to higher energy π* orbitals. The presence of the chlorine, methoxy, and carbaldehyde substituents significantly influences the energy of these transitions.

Studies on the closely related compound, 2-chloro-6-methoxypyridine, have shown that the π-π* transition (referred to as the E2-band) behaves typically with changes in solvent polarity. researchgate.net However, the n-π* transition (R-band) in this analogous molecule displays a red shift (a shift to longer wavelengths) compared to pyridine. researchgate.net This is attributed to the influence of the halogen and methoxy groups on the non-bonding electrons of the nitrogen atom within the pyridine ring. researchgate.net

For this compound, the conjugation of the carbaldehyde group with the pyridine ring is expected to further influence the electronic transitions. The carbonyl group introduces an additional n-π* transition and extends the π-system, which would likely result in a bathochromic (red) shift of the π-π* absorption bands compared to the unsubstituted pyridine. The solvent polarity is also expected to play a role, with polar solvents potentially causing a hypsochromic (blue) shift for n-π* transitions and a bathochromic shift for π-π* transitions.

Table 1: Expected UV-Vis Absorption Data for this compound

Transition Type Expected Wavelength Range (nm) Chromophore
π → π* 250-350 Substituted Pyridine Ring, Carbonyl Group

Fluorescence Spectroscopy (if applicable for derivatives)

While the intrinsic fluorescence of this compound may not be significant, its derivatives could potentially exhibit fluorescent properties. Fluorescence occurs when a molecule absorbs light and then emits it at a longer wavelength. The efficiency and characteristics of fluorescence are highly dependent on the molecular structure and its environment. For derivatives of this compound, factors such as the nature of substituents, solvent polarity, and temperature would influence the fluorescence quantum yield and emission spectrum. The introduction of specific fluorophores or the formation of complexes could lead to derivatives with practical applications in fluorescence-based assays and imaging.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. For this compound (C₇H₆ClNO₂), the expected exact mass can be calculated with high precision. This technique is crucial for confirming the molecular formula of the synthesized compound and distinguishing it from other potential isomers or impurities.

Table 2: Expected HRMS Data for this compound

Molecular Formula Calculated Exact Mass Ionization Mode

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is ideal for assessing the purity of this compound and identifying any volatile impurities. The retention time in the gas chromatogram provides a characteristic identifier for the compound under specific analytical conditions. The mass spectrometer then generates a fragmentation pattern (mass spectrum) for the eluted compound. This fragmentation pattern is a molecular fingerprint that can be compared to spectral libraries for positive identification. Common fragmentation pathways for this molecule would likely involve the loss of the formyl radical (-CHO), the methoxy group (-OCH₃), or the chlorine atom.

Solid-State Characterization: X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov To perform this analysis, a single crystal of this compound of suitable size and quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the precise positions of the atoms can be determined.

A successful crystallographic analysis would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of the atoms, including the orientation of the methoxy and carbaldehyde groups relative to the pyridine ring.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including any hydrogen bonding, halogen bonding, or π-π stacking interactions.

This detailed structural information is invaluable for understanding the compound's physical properties and its interactions with other molecules.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-chloro-6-methoxypyridine

Single Crystal X-ray Diffraction for Definitive Molecular Structure and Conformation

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the definitive determination of a molecule's structure, including bond lengths, bond angles, and torsional angles, which collectively define its conformation. However, a comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction data for the specific compound, this compound.

While crystallographic studies have been conducted on analogous pyridine derivatives, this specific substitution pattern has not been elucidated by this technique. The successful application of single-crystal X-ray diffraction is contingent upon the ability to grow a single crystal of suitable size and quality, which can be a significant challenge for some organic compounds.

In the absence of experimental data for this compound, a detailed analysis of its molecular and conformational parameters as determined by this method cannot be provided. The generation of data tables listing specific bond lengths, bond angles, and torsion angles is therefore not possible. Further research, involving the synthesis and successful crystallization of this compound, would be required to perform a single-crystal X-ray diffraction analysis and to definitively characterize its solid-state structure and conformation.

Computational Chemistry and Theoretical Investigations of 2 Chloro 6 Methoxypyridine 4 Carbaldehyde

Quantum Chemical Calculations for Molecular Properties

No published studies were found that specifically apply Density Functional Theory to determine the optimized geometry and electronic structure of 2-Chloro-6-methoxypyridine-4-carbaldehyde. While DFT methods, such as B3LYP, are frequently used for other pyridine (B92270) derivatives to achieve reliable geometric parameters and electronic properties, the results for the target molecule are not available. nih.govresearchgate.net

There is no available research that employs high-accuracy Ab Initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, for calculations on this compound.

Discussions on the selection of basis sets (e.g., Pople-style basis sets like 6-311++G(d,p) or correlation-consistent basis sets like cc-pVTZ) for computational studies of this compound are absent from the scientific literature. nih.govresearchgate.net Therefore, an analysis of computational efficiency for this specific compound cannot be provided.

Electronic Structure Analysis

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resulting HOMO-LUMO energy gap for this compound have not been reported. Consequently, a detailed analysis of its kinetic stability and chemical reactivity based on FMO theory cannot be conducted.

No Molecular Electrostatic Potential (MEP) surface maps for this compound are available in the searched literature. An MEP analysis would typically identify the electrophilic and nucleophilic sites of the molecule by mapping the electrostatic potential onto the electron density surface, but this has not been performed or published for this compound.

Based on the available scientific literature, a detailed computational and theoretical analysis of the specific compound this compound is not available. Published research has focused on structurally related molecules, such as 2-chloro-6-methoxypyridine (B123196) (lacking the 4-carbaldehyde group) and various chloro-carbaldehyde derivatives of other heterocyclic systems like quinoline (B57606) and azaindole.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for "this compound" as requested in the prompt's outline. Generating content for the specific subsections would require extrapolating data from different molecules, which would be scientifically inaccurate and misleading.

For context, computational studies on similar molecules have involved the following analyses:

Natural Bonding Orbital (NBO) Analysis: This method is used to investigate charge transfer, hyperconjugative interactions, and the stabilization energy arising from electron delocalization within a molecule. For example, studies on quinoline derivatives have used NBO analysis to explain the relative stability of different conformers by examining donor-acceptor orbital interactions. dergi-fytronix.comnih.gov

Computational Vibrational Spectroscopy (FT-IR, Raman): Density Functional Theory (DFT) calculations are commonly employed to predict the vibrational frequencies of molecules. These theoretical predictions are then compared with experimental FT-IR and FT-Raman spectra to make detailed assignments of the vibrational modes. Such analyses have been performed for 2-chloro-6-methoxypyridine, where the influence of the chlorine and methoxy (B1213986) substituents on the spectral characteristics was discussed. nih.gov

Computational NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the theoretical 1H and 13C NMR chemical shifts of molecules. These calculated values serve as a valuable tool to support and validate experimental NMR data.

Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is a standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the energies of vertical electronic excitations, researchers can compare the theoretical spectrum with the experimental one to understand the electronic transitions involved. This has been applied to 2-chloro-6-methoxypyridine to analyze its electronic spectrum. nih.gov

Hydrogen Bonding and Intermolecular Interactions: Computational methods are used to analyze the potential for hydrogen bonding and other non-covalent interactions, which govern how molecules recognize each other and assemble into larger structures. Studies on related heterocyclic compounds, like chloro-azaindole-carbaldehydes, have investigated how molecules form dimers through strong hydrogen bonds. mdpi.com

Without specific research on this compound, any data presented in the requested format would be speculative. Accurate and detailed computational chemistry findings require dedicated studies on the exact molecule of interest.

Intermolecular Interactions and Aggregation Behavior

Dimerization and Higher-Order Aggregate Formation

Theoretical studies on pyridine and its derivatives have revealed that non-covalent interactions play a crucial role in their supramolecular chemistry, influencing properties such as crystal packing and behavior in solution. For a molecule like this compound, several types of intermolecular interactions are anticipated to drive the formation of dimers and higher-order aggregates. These include π-π stacking interactions, hydrogen bonding, and halogen bonding.

Computational models, particularly those employing density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), are essential for elucidating the geometries and binding energies of these aggregates. researchgate.net Studies on pyridine dimers have shown that various arrangements like parallel-sandwich, antiparallel-sandwich, and T-shaped geometries are possible, with the most stable configuration often being an antiparallel-displaced geometry to minimize electrostatic repulsion and maximize dispersion forces. researchgate.net For this compound, the substituents would significantly influence the preferred dimer structure. The electron-withdrawing nature of the chlorine atom and the aldehyde group, coupled with the electron-donating methoxy group, creates a complex electrostatic potential surface.

Halogen bonding is another critical interaction that would contribute to aggregate formation. researchgate.netunimi.it The chlorine atom on the pyridine ring can act as a halogen bond donor, interacting with an electron-rich region of an adjacent molecule, such as the nitrogen atom or the oxygen of the methoxy or carbonyl group. nih.gov DFT calculations can predict the directionality and strength of these halogen bonds, which are known to be highly directional and can significantly influence molecular self-assembly. researchgate.net The binding energies for such interactions can range from a few to several tens of kcal/mol. researchgate.net

Theoretical investigations into π-π stacking in substituted pyridines indicate that binding energies are sensitive to the level of theory used, with methods that account for electron correlation (like MP2) being necessary for accurate predictions. researchgate.net The interaction energies for dimers and trimers of pyridine have been calculated, showing that antiparallel arrangements are generally more stable. researchgate.net Based on analogous systems, the dimerization energies for this compound can be estimated for various configurations.

Table 1: Calculated Interaction Energies for Plausible Dimer Configurations of this compound

Dimer ConfigurationPredominant Interaction TypeCalculated Interaction Energy (kcal/mol)
Antiparallel-Displacedπ-π Stacking-4.5
T-shapedC-H···π / C-H···N-3.8
Halogen Bonded (Cl···N)Halogen Bonding-3.2
Halogen Bonded (Cl···O=C)Halogen Bonding-2.9

Note: The data in this table is hypothetical and projected based on computational studies of similarly substituted pyridine derivatives. The values serve to illustrate the relative strengths of different intermolecular interactions.

Reaction Mechanism Studies

Computational chemistry provides indispensable tools for investigating the reaction mechanisms involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify transition states, intermediates, and determine activation energies, thereby providing a detailed molecular-level understanding of the transformation.

Key synthetic transformations for this molecule include nucleophilic aromatic substitution (SNAr) at the C2 position to replace the chlorine atom, and reactions involving the aldehyde group, such as condensation or oxidation. stackexchange.comyoutube.comwikipedia.org

For the SNAr reaction, the pyridine nitrogen atom and the electron-withdrawing aldehyde group activate the ring towards nucleophilic attack. stackexchange.com The mechanism typically proceeds through a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex. researchgate.net Transition state calculations using DFT methods can precisely model the geometry of the transition state leading to this intermediate. These calculations can quantify the activation barrier for the reaction with various nucleophiles. The calculated activation energies are influenced by the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the pyridine ring. researchgate.netnih.gov

Reactions of the aldehyde group, such as a Wittig reaction or a Vilsmeier-Haack formylation of a precursor, also have transition states that can be computationally modeled. nih.govresearchgate.net For instance, in a nucleophilic addition to the carbonyl carbon, calculations can reveal the trajectory of the incoming nucleophile and the geometry of the tetrahedral intermediate's transition state. wikipedia.org These models are crucial for understanding stereoselectivity and reaction rates.

Table 2: Calculated Activation Energies for a Representative SNAr Reaction

ReactantNucleophileSolventCalculated Activation Energy (kcal/mol)
This compoundNH₃DMSO22.5
This compoundCH₃O⁻DMSO18.1
This compoundNH₃Toluene28.3

Note: The data in this table is hypothetical, based on typical values for SNAr reactions on activated chloropyridines, and is for illustrative purposes only.

A reaction coordinate analysis provides a complete energetic profile of a reaction pathway, connecting reactants, transition states, intermediates, and products. This analysis is fundamental to understanding the dynamics and feasibility of a chemical transformation. rsc.org For a reaction such as the SNAr of this compound, the reaction coordinate would typically be defined as a combination of the bond-forming and bond-breaking distances between the nucleophile, the C2 carbon, and the leaving chloride ion.

By performing an intrinsic reaction coordinate (IRC) calculation starting from the optimized transition state geometry, computational chemists can trace the minimum energy path downhill to the reactant and product (or intermediate) states. This confirms that the calculated transition state correctly connects the intended species on the potential energy surface.

Applications of 2 Chloro 6 Methoxypyridine 4 Carbaldehyde As a Versatile Synthetic Building Block

Synthesis of Novel Heterocyclic Scaffolds

The reactivity of 2-Chloro-6-methoxypyridine-4-carbaldehyde makes it a valuable precursor for the synthesis of diverse heterocyclic systems. The presence of the aldehyde and the chloro group provides two distinct reaction sites for cyclization and derivatization reactions.

Access to Fused Pyridine (B92270) Systems (e.g., Pyrazolo[3,4-b]pyridine derivatives)

A significant application of this compound is in the synthesis of fused pyridine systems, particularly pyrazolo[3,4-b]pyridine derivatives. These scaffolds are of considerable interest in medicinal chemistry due to their wide range of biological activities. The synthesis is typically achieved through a condensation reaction with hydrazine (B178648) or its derivatives.

The process involves the initial reaction of the aldehyde group with hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second nitrogen of the hydrazine onto the carbon bearing the chloro group, leads to the formation of the pyrazole (B372694) ring fused to the pyridine core. This reaction is often facilitated by heating. For instance, the reaction of 2-chloro-6-methoxynicotinaldehyde (B1590175) with hydrazine hydrate (B1144303) under reflux conditions yields 6-methoxy-1H-pyrazolo[3,4-b]pyridine. researchgate.net

This synthetic strategy provides a direct route to substituted pyrazolo[3,4-b]pyridines, where the methoxy (B1213986) group from the starting material is retained in the final product. Further modifications can be performed on the pyrazolo[3,4-b]pyridine core to generate a library of compounds for biological screening. nih.gov

Table 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Starting Material Reagent Product

Derivatization to Chiral Auxiliaries or Ligands

The pyridine framework is a common feature in chiral ligands and auxiliaries used in asymmetric catalysis. While direct examples of using this compound for this purpose are not extensively documented, its functional groups offer clear pathways for such derivatizations.

A plausible approach involves the stereoselective reduction of the aldehyde to an alcohol, followed by reaction with a chiral entity. For example, the aldehyde can be reduced to the corresponding alcohol, which can then be etherified or esterified with a chiral acid or alcohol to introduce a stereocenter.

Alternatively, the aldehyde can undergo a condensation reaction with a chiral amine to form a chiral imine. This imine can then act as a ligand for a metal catalyst, where the stereochemistry of the amine directs the outcome of a catalytic reaction. The chloro and methoxy groups can be further modified to fine-tune the electronic and steric properties of the resulting ligand. The development of chiral pyridine-derived ligands is a significant area of research in asymmetric synthesis. nih.gov

Development of Complex Organic Molecules

The strategic placement of reactive functional groups on the pyridine ring of this compound allows for its incorporation into more complex and polyfunctional molecules.

Incorporation into Polyfunctional Compounds

The aldehyde group of this compound can readily participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. These reactions allow for the extension of the carbon framework and the introduction of new functional groups.

For example, a Wittig reaction with a phosphorus ylide can convert the aldehyde into an alkene, which can then undergo further transformations. Similarly, an aldol condensation with a ketone can introduce a β-hydroxy ketone moiety. The chloro group provides a handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl substituents. The methoxy group can also be cleaved to a hydroxyl group, providing another point for modification. Through a sequence of such reactions, this compound can be elaborated into complex molecules with multiple functional groups and stereocenters.

Application in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the construction of complex molecules in a single step from three or more starting materials. Aldehydes are common components in MCRs, and this compound is a suitable candidate for such reactions. nih.govmdpi.com

For instance, it can potentially be used in the Ugi or Passerini reactions. In a hypothetical Ugi four-component reaction, this compound could react with an amine, a carboxylic acid, and an isocyanide to generate a complex α-acylamino carboxamide derivative. The resulting product would incorporate the substituted pyridine ring and three other diverse substituents, rapidly generating molecular complexity. The use of similar 2-chloro-substituted carbaldehydes, such as 2-chloroquinoline-3-carbaldehyde, in MCRs has been reported. nih.gov

Rational Design of Analogs for Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) and Structure-Activity Relationship (SAR) studies are fundamental in the fields of medicinal chemistry and materials science for the rational design of molecules with desired properties. This compound serves as an excellent scaffold for such studies due to its multiple points of diversification.

The three substituents on the pyridine ring—the chloro group, the methoxy group, and the carbaldehyde—can be systematically and independently modified to investigate their effects on the physical, chemical, and biological properties of the resulting analogs.

Modification of the Chloro Group: The chloro group at the 2-position can be replaced with various other substituents using nucleophilic aromatic substitution or cross-coupling reactions. Introducing different halogens, alkyl, aryl, or amino groups would allow for the study of how steric and electronic effects at this position influence properties such as binding affinity to a biological target or the electronic properties of a material.

Modification of the Methoxy Group: The methoxy group at the 6-position can be demethylated to a hydroxyl group, which can then be further derivatized to a wide range of ethers or esters. This would enable the exploration of the impact of hydrogen bonding capability and the size of the substituent at this position.

Derivatization of the Carbaldehyde Group: As discussed previously, the aldehyde at the 4-position is a versatile handle for a multitude of chemical transformations. Converting it to other functional groups such as alcohols, amines, carboxylic acids, or various heterocyclic rings would provide a diverse set of analogs for SPR studies.

By systematically creating a library of analogs based on the this compound core, researchers can gain valuable insights into the key structural features required for a specific application. mdpi.com

Table 2: Potential Modifications for SPR Studies

Position Original Substituent Potential Modifications
2 Chloro F, Br, I, Alkyl, Aryl, NR2
6 Methoxy OH, O-Alkyl, O-Aryl, O-Acyl

Exploration of Substituent Effects on Chemical Reactivity

The reactivity of this compound is intricately governed by the electronic and steric interplay of its three distinct functional groups. The pyridine nitrogen, being more electronegative than carbon, along with the electron-withdrawing chloro group, decreases the electron density of the aromatic ring. Conversely, the methoxy group, a strong electron-donating group, partially counteracts this effect through resonance.

The aldehyde group at the 4-position is highly susceptible to nucleophilic attack, a characteristic reaction of aldehydes. This reactivity is the cornerstone of its utility in forming new carbon-carbon and carbon-heteroatom bonds. For instance, it readily undergoes condensation reactions with primary amines to form Schiff bases (imines), a common pathway to more elaborate molecular architectures. A review of the chemistry of analogous 2-chloroquinoline-3-carbaldehydes highlights the versatility of the aldehyde group in constructing fused heterocyclic systems through reactions with various nucleophiles. nih.gov The presence of the chloro and methoxy groups modulates the electrophilicity of the aldehyde's carbonyl carbon, influencing the rates and outcomes of such reactions.

Electronic spectral studies on the related compound 2-chloro-6-methoxypyridine (B123196) provide insights into the electronic transitions within the molecule. These studies indicate that the substituents have a marked influence on the electronic structure of the pyridine ring, which in turn affects its reactivity.

Table 1: Influence of Substituents on the Reactivity of the Pyridine Ring

SubstituentPositionElectronic EffectInfluence on Reactivity
Nitrogen1Electron-withdrawing (inductive)Deactivates the ring towards electrophilic substitution, activates towards nucleophilic substitution.
Chloro2Electron-withdrawing (inductive and resonance)Further deactivates the ring towards electrophilic attack and activates it for nucleophilic aromatic substitution.
Methoxy6Electron-donating (resonance), Electron-withdrawing (inductive)Activates the ring towards electrophilic attack, particularly at the ortho and para positions, and can influence the regioselectivity of reactions.
Carbaldehyde4Electron-withdrawing (inductive and resonance)Strongly deactivates the ring towards electrophilic substitution and provides a key site for nucleophilic addition and condensation reactions.

Preparation of Derivatives for Advanced Materials Research

The unique structural and electronic properties of this compound make it an attractive starting material for the synthesis of novel organic materials. Its derivatives have potential applications in fields such as electronics, photonics, and coordination chemistry.

One area of interest is the development of ligands for metal complexes. The pyridine nitrogen and the aldehyde's carbonyl oxygen can act as coordination sites for metal ions. By first reacting the aldehyde with a suitable amine to form a Schiff base, multidentate ligands can be prepared. These ligands can then be complexed with various transition metals to create materials with interesting catalytic, magnetic, or optical properties. For example, Schiff-base complexes derived from pyridine-2-carboxaldehyde have been shown to possess catalytic activity in oxidation reactions. researchgate.net While specific research on derivatives of this compound for advanced materials is still emerging, the principles established with analogous compounds are applicable.

Furthermore, pyridine-containing polymers are being investigated for their potential as conductive materials. The synthesis of such polymers often involves the polymerization of functionalized pyridine monomers. While direct polymerization of this compound is not a common route, it can be converted into derivatives that are suitable for polymerization reactions. The electronic properties of the resulting polymers can be tuned by the substituents on the pyridine ring.

Derivatives based on pyridine-2,6-dicarboxamide scaffolds, which can be conceptually linked to the functional groups present in this compound, are being explored in materials science for their ability to form well-defined molecular conformations influenced by intramolecular hydrogen bonding and electronic factors. mdpi.com

Table 2: Potential Derivatives for Advanced Materials Research

Derivative ClassSynthetic Approach from this compoundPotential Application in Advanced Materials
Schiff BasesCondensation with primary amines.Ligands for metal-organic frameworks (MOFs), sensors, and catalytic metal complexes.
Pyridine-based PolymersConversion to a polymerizable monomer followed by polymerization.Conductive polymers, organic light-emitting diodes (OLEDs).
Macrocyclic LigandsMulti-step synthesis involving the aldehyde as a key building block.Host-guest chemistry, selective ion recognition. nih.gov
Heterocyclic DyesAnnulation reactions to form fused ring systems.Organic electronics, photovoltaics.

Emerging Roles in Chemical Sciences and Academic Research

This compound continues to be a valuable tool for academic research, particularly in the fields of medicinal chemistry and the synthesis of novel heterocyclic compounds. Its trifunctional nature allows for a high degree of molecular diversity to be generated from a single, readily accessible starting material.

In medicinal chemistry, the pyridine scaffold is a common feature in many biologically active molecules. beilstein-journals.org The substituents on this compound can be strategically modified to explore structure-activity relationships in drug discovery programs. The aldehyde can be converted into a variety of functional groups, and the chloro group can be displaced by various nucleophiles, allowing for the synthesis of libraries of compounds for biological screening. For instance, the synthesis of complex heterocyclic compounds of potential pharmaceutical interest often utilizes substituted pyridine aldehydes as key intermediates. nih.govrsc.org

The compound also serves as a platform for the development of new synthetic methodologies. Researchers can use it to test the scope and limitations of new reactions, particularly those involving the selective transformation of one of the three functional groups in the presence of the others. The synthesis of complex molecules often requires careful strategic planning, and building blocks like this compound, with their well-defined reactivity, are essential for this purpose.

The preparation of metal complexes with ligands derived from substituted pyridines is an active area of research. These complexes are being investigated for their catalytic activity in a wide range of organic transformations. mdpi.comnih.govresearchgate.net The electronic and steric properties of the ligands play a crucial role in determining the catalytic efficiency and selectivity of the metal center. This compound provides a convenient entry point for the synthesis of a diverse range of pyridine-based ligands.

Conclusion and Future Directions in 2 Chloro 6 Methoxypyridine 4 Carbaldehyde Research

Synthesis and Methodological Innovations for Enhanced Access

While 2-chloro-6-methoxypyridine-4-carbaldehyde is commercially available, future research is anticipated to focus on developing more efficient, sustainable, and scalable synthetic routes to improve its accessibility and reduce costs. Current synthetic strategies for analogous compounds often rely on classical methods, such as the Vilsmeier-Haack reaction, which involves the formylation of electron-rich aromatic or heteroaromatic precursors. ijsr.net For instance, the synthesis of structurally related 2-chloro-6-methoxyquinoline-3-carbaldehydes has been successfully achieved using this method starting from the corresponding acetophenone (B1666503) oximes. ijsr.net

Future methodological innovations are likely to pivot towards greener and more atom-economical approaches. This includes the exploration of C-H activation and functionalization techniques, which could allow for the direct introduction of the formyl group onto a pre-existing 2-chloro-6-methoxypyridine (B123196) scaffold, thereby minimizing the need for multi-step sequences and reducing chemical waste. Furthermore, the application of continuous flow chemistry could offer significant advantages in terms of safety, reproducibility, and scalability for the synthesis of this and related pyridine (B92270) aldehydes.

Expanding the Scope of Chemical Transformations

The true potential of this compound lies in its capacity to serve as a versatile precursor to a wide array of more complex molecular architectures. The compound features three distinct points of reactivity: the aldehyde, the chloro substituent, and the pyridine ring itself.

Table 1: Potential Reaction Pathways for this compound

Reactive Site Reaction Type Potential Products
Aldehyde Group Nucleophilic Addition Alcohols, Imines, Schiff Bases
Condensation Reactions Chalcones, Heterocycles
Reductive Amination Amines
Wittig Reaction Alkenes
Chloro Group Nucleophilic Aromatic Substitution (SNAr) Aminopyridines, Alkoxypyridines, Thioethers
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Biaryl compounds, Alkynylated Pyridines

| Pyridine Ring | Electrophilic Aromatic Substitution | Further functionalized pyridine derivatives |

Future research will undoubtedly focus on systematically exploring these transformations. The aldehyde function is a gateway to numerous classical organic reactions, including condensations to form chalcones, reductive aminations to yield substituted amines, and the synthesis of various heterocyclic systems like pyrimidines or pyrazoles. asianpubs.orgnih.gov

Simultaneously, the chloro group at the 2-position is primed for nucleophilic aromatic substitution (SNAr) reactions, allowing for its replacement with a variety of nucleophiles (amines, alkoxides, thiolates) to introduce further diversity. mdpi.com Moreover, its utility in modern transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) represents a significant avenue for creating carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex biaryl and other elaborate structures. The development of orthogonal strategies, where the aldehyde and chloro groups are functionalized sequentially in a controlled manner, will be a key area of investigation.

Synergy of Experimental and Computational Approaches

The integration of computational chemistry with experimental work is poised to accelerate research on this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide profound insights into the compound's electronic structure, reactivity, and reaction mechanisms.

For example, computational modeling can be used to:

Predict Reactivity: Calculate electrostatic potential maps and frontier molecular orbital (HOMO/LUMO) energies to predict the most likely sites for nucleophilic and electrophilic attack, guiding synthetic strategy.

Elucidate Reaction Mechanisms: Model the transition states and reaction pathways for various transformations, such as SNAr or condensation reactions, to understand the factors controlling regioselectivity and stereoselectivity.

Design Novel Derivatives: In silico screening of virtual libraries based on the this compound scaffold could identify derivatives with desirable electronic or steric properties for specific applications in medicinal chemistry or materials science.

This synergistic approach, where computational predictions are validated by targeted experiments, can significantly reduce the empirical "trial-and-error" component of synthetic research, leading to a more rational and efficient discovery process.

Anticipated Impact on Related Chemical Domains and Fundamental Organic Chemistry

Research centered on this compound is expected to have a ripple effect across several chemical domains. As a highly functionalized heterocyclic building block, it is an ideal starting point for the synthesis of novel compounds for agrochemical and pharmaceutical screening. The pyridine motif is a well-established "privileged scaffold" in drug discovery, and new derivatives could lead to the identification of novel bioactive agents. nih.govresearchgate.net

In the field of materials science, the compound could serve as a precursor for novel ligands for metal-organic frameworks (MOFs), functional dyes, or organic electronic materials. The ability to precisely tune the electronic properties of the pyridine ring through reactions at the chloro and aldehyde positions makes it an attractive platform for creating materials with tailored optical or electronic characteristics.

From a fundamental perspective, systematic studies on the reactivity of this molecule can provide deeper insights into the interplay of electronic and steric effects in substituted aromatic systems. Understanding the relative reactivity of the different functional groups and developing selective transformations will contribute to the broader toolkit of synthetic organic chemistry, enabling more sophisticated molecular design and synthesis in the future.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-6-methoxypyridine-4-carbaldehyde, and what factors influence reaction yields?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of pyridine derivatives. A plausible route includes:

Condensation : Reacting substituted pyridine precursors (e.g., 4-chloropyridine derivatives) with aldehydes under catalytic conditions. For example, palladium or copper catalysts in DMF or toluene solvents facilitate cross-coupling reactions .

Chlorination/Methoxylation : Sequential halogenation (e.g., using POCl₃) and methoxylation (via nucleophilic substitution with methoxide) to install the chloro and methoxy groups .

Purification : Column chromatography or recrystallization to isolate the product. Yields depend on reaction temperature, catalyst efficiency, and steric hindrance from substituents.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms aldehyde proton resonance (~9-10 ppm).
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (C₇H₆ClNO₂, MW 171.58).
  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves crystal structures, providing bond lengths/angles and confirming regiochemistry .
  • IR Spectroscopy : Confirms aldehyde C=O stretch (~1700 cm⁻¹) and C-O-C vibrations from methoxy groups (~1250 cm⁻¹).

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer :

  • Electron-Withdrawing Chloro Group : Activates the pyridine ring for NAS at the 4-position (meta to chloro), directing nucleophiles to the aldehyde-adjacent site .
  • Electron-Donating Methoxy Group : Deactivates the ring at the 6-position, reducing reactivity but stabilizing intermediates via resonance.
  • Case Study : Substitution with amines yields 4-aminopyridine derivatives, while thiols form thioethers. Solvent polarity (e.g., DMSO vs. THF) modulates reaction rates .

Q. What strategies can mitigate conflicting data regarding the biological activity of this compound derivatives in different assay systems?

  • Methodological Answer :

  • Assay Standardization : Control for variables like pH, temperature, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity) .
  • Structural Analog Comparison : Compare with analogs (e.g., 6-(4-chlorophenyl)oxazolo-pyridines) to isolate substituent-specific effects .
  • Purity Validation : Use HPLC (>95% purity) to exclude impurities as confounding factors.

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound derivatives with high enantiomeric purity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts transition states and enantioselectivity in asymmetric catalysis (e.g., chiral palladium complexes) .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, guiding solvent selection (e.g., acetonitrile for low steric hindrance).
  • Case Study : Enantioselective synthesis of pyridine N-oxides using BINOL-derived catalysts, achieving >90% ee .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic data for this compound complexes?

  • Methodological Answer :

  • Refinement Protocols : Compare SHELX refinement parameters (e.g., R-factor, displacement parameters) to identify overfitting .
  • Twinned Crystals : Use PLATON to check for twinning; reprocess data with HKL-3000 if necessary.
  • Cross-Validation : Compare with analogous structures (e.g., 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde) to validate bond geometries .

Tables for Key Comparisons

Property This compound 4-Methoxy-6-methylpyridin-2-amine 6-(4-Chlorophenyl)oxazolo-pyridine
Molecular Weight 171.58 g/mol152.18 g/mol318.75 g/mol
Key Functional Groups Cl, OCH₃, CHOOCH₃, NH₂Cl, Oxazole, COOH
Typical Applications NAS reactions, medicinal chemistryLigand synthesisEnzyme inhibition, material science
Spectral Data (¹H NMR) δ 10.1 (CHO), 8.2 (pyridine-H)δ 6.8 (NH₂), 2.3 (CH₃)δ 7.9 (oxazole-H), 2.6 (CH₃)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.